Cas no 86-35-1 (Ethotoin)

Ethotoin structure
Ethotoin structure
Product Name:Ethotoin
CAS No:86-35-1
MF:C11H12N2O2
MW:204.225182533264
MDL:MFCD00072127
CID:724275
PubChem ID:3292
Update Time:2024-10-26

Ethotoin Chemical and Physical Properties

Names and Identifiers

    • 2,4-Imidazolidinedione,3-ethyl-5-phenyl-
    • Ethotoin
    • 3-ethyl-5-phenylimidazolidine-2,4-dione
    • ETHOTOIN, USP STANDARD
    • 3-Aethyl-5-phenyl-imidazolidin-2,4-dion
    • 3-Ethyl-5-phenylhydantoin
    • 3-ethyl-5-phenyl-imidazolidine-2,4-dione
    • Accenon
    • Ethotoine
    • Ethotoinum
    • Etotoina
    • Peganone
    • Pegoanone
    • 3-Ethyl-5-phenyl-2,4-imidazolidinedione (ACI)
    • Hydantoin, 3-ethyl-5-phenyl- (6CI, 7CI, 8CI)
    • (±)-Ethotoin
    • 1-Ethyl-2,5-dioxo-4-phenylimidazolidine
    • 3-Ethyl-5-phenylimidazolidin-2,4-dione
    • AC-695
    • Ethotoin ((±)-Ethotoin)
    • DB00754
    • NCGC00179401-03
    • CS-0013593
    • ETHOTOIN [MART.]
    • HY-B1642
    • 2,4-Imidazolidinedione, 3-ethyl-5-phenyl-, (+-)-
    • 2,4-IMIDAZOLIDINEDIONE, 3-ETHYL-5-PHENYL-, (+/-)-
    • HMS3371O03
    • Accenon (TN)
    • ETHOTOIN [INN]
    • D00708
    • Z53845223
    • Prestwick2_000696
    • 3-Ethyl-5-phenyl-2,4-imidazolidinedione
    • Prestwick0_000696
    • SPBio_002772
    • Hydantoin, 3-ethyl-5-phenyl-
    • Ethotoin (JAN/USP/INN)
    • Peganone (TN)
    • DA-53024
    • BRD-A30205217-001-12-0
    • GTPL7183
    • (.+/-.)-Ethotoin
    • ETHOTOIN [USP-RS]
    • NCGC00179401-01
    • BPBio1_000937
    • SCHEMBL34301
    • 1-ethyl-2-hydroxy-4-phenyl-4,5-dihydro-1H-imidazol-5-one
    • EINECS 201-665-1
    • NCGC00016340-01
    • ETHOTOIN [HSDB]
    • 46QG38NC4U
    • HSDB 3580
    • CHEBI:4888
    • ETHOTOIN [MI]
    • AKOS008947805
    • HMS1570K13
    • NS-02146
    • (+-)-3-Ethyl-5-phenylhydantoin
    • BRD-A30205217-001-11-2
    • Ethotoinum [INN-Latin]
    • Prestwick3_000696
    • ETHOTOIN (USP-RS)
    • HMS2232M06
    • ETHOTOIN [VANDF]
    • ETHOTOIN [WHO-DD]
    • ETHOTOIN [USP MONOGRAPH]
    • N03AB01
    • Q4533122
    • CHEMBL1095
    • Ethotoin (USP:INN:BAN:JAN)
    • BSPBio_000851
    • ETHOTOIN (USP MONOGRAPH)
    • DTXSID6023020
    • MFCD00072127
    • Oprea1_374844
    • Etotoina [INN-Spanish]
    • F88162
    • UNII-46QG38NC4U
    • NS00039122
    • Ethotoine [INN-French]
    • NSC760074
    • HMS2097K13
    • ETHOTOIN [JAN]
    • ETHOTOIN (200 MG)
    • NSC-760074
    • (+/-)-3-ethyl-5-phenylhydantoin
    • AC-695; Accenon
    • Ethotoinum (INN-Latin)
    • Etotoina (INN-Spanish)
    • ETHOTOIN [ORANGE BOOK]
    • AB00513897_07
    • Pharmakon1600-01505428
    • HMS3714K13
    • 5-24-08-00005 (Beilstein Handbook Reference)
    • Prestwick1_000696
    • MLS002153961
    • SMR001233300
    • Tox21_110383
    • 2,4-Imidazolidinedione, 3-ethyl-5-phenyl-
    • 3-Ethyl-5-phenyl-2,4-imidazolidinedione #
    • C07839
    • NSC 760074
    • SR-01000841832
    • CAS-86-35-1
    • EN300-938193
    • AB00513897
    • 86-35-1
    • SR-01000841832-2
    • HMS3887I05
    • Ethotoine (INN-French)
    • Ethotoin [USP:INN:BAN:JAN]
    • ETHOTOIN (MART.)
    • CCG-213433
    • DTXCID903020
    • BRN 0188272
    • MDL: MFCD00072127
    • Inchi: 1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
    • InChI Key: SZQIFWWUIBRPBZ-UHFFFAOYSA-N
    • SMILES: O=C1N(CC)C(=O)C(C2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 204.09000
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.1754 (rough estimate)
  • Melting Point: 94°C
  • Boiling Point: 342.72°C (rough estimate)
  • Refractive Index: 1.5200 (estimate)
  • PSA: 52.90000
  • LogP: 0.87730

Ethotoin Security Information

  • Hazard Category Code: 22
  • Risk Phrases:R22

Ethotoin Pricemore >>

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Ethotoin Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Triethylamine ;  10 h, reflux
1.2 Reagents: Sodium hydroxide ;  8 h, reflux
Reference
Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates
Tanwar, Dinesh Kumar; et al, Synlett, 2017, 28(17), 2285-2290

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 min, 4 °C; 5 min, 4 °C; 4 °C → 25 °C; 2 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds
Liu, Hui; et al, Organic Letters, 2014, 16(22), 5902-5905

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt → 120 °C
2.1 -
Reference
Electrocarboxylation of N-acylimines with carbon dioxide:Access to substituted α-amino acids
Zhang, Ke; et al, Organic Letters, 2022, 24(19), 3565-3569

Production Method 4

Reaction Conditions
Reference
Electrocarboxylation of N-acylimines with carbon dioxide:Access to substituted α-amino acids
Zhang, Ke; et al, Organic Letters, 2022, 24(19), 3565-3569

Production Method 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  4 h, 1 atm, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt → 120 °C
3.1 -
Reference
Electrocarboxylation of N-acylimines with carbon dioxide:Access to substituted α-amino acids
Zhang, Ke; et al, Organic Letters, 2022, 24(19), 3565-3569

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Sodium sulfate Solvents: Dichloromethane ;  25 °C
2.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  4 h, 1 atm, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt → 120 °C
4.1 -
Reference
Electrocarboxylation of N-acylimines with carbon dioxide:Access to substituted α-amino acids
Zhang, Ke; et al, Organic Letters, 2022, 24(19), 3565-3569

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Chlorotrimethylsilane ;  25 - 30 min, 0 °C; 24 h, 0 °C → 25 °C
1.3 Solvents: Water ;  30 min
2.1 Reagents: Cesium carbonate ,  Sodium sulfate Solvents: Dichloromethane ;  25 °C
3.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  4 h, 1 atm, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt → 120 °C
5.1 -
Reference
Electrocarboxylation of N-acylimines with carbon dioxide:Access to substituted α-amino acids
Zhang, Ke; et al, Organic Letters, 2022, 24(19), 3565-3569

Ethotoin Raw materials

Ethotoin Preparation Products

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